N-(1-methoxybutan-2-yl)thiolan-3-amine
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Overview
Description
N-(1-methoxybutan-2-yl)thiolan-3-amine is a chemical compound with the molecular formula C₉H₁₉NOS. It is characterized by the presence of a thiolane ring, an amine group, and a methoxybutyl substituent. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxybutan-2-yl)thiolan-3-amine typically involves the reaction of thiolane derivatives with amine precursors under controlled conditions. One common method includes the alkylation of thiolane with 1-methoxybutan-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxybutan-2-yl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiolane derivatives with reduced functional groups using reducing agents such as lithium aluminum hydride.
Substitution: The methoxybutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, THF, DMF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiolane derivatives with reduced functional groups.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
N-(1-methoxybutan-2-yl)thiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methoxybutan-2-yl)thiolan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the thiolane ring may interact with hydrophobic pockets within proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methoxybutan-2-yl)thiolan-2-amine
- N-(1-methoxybutan-2-yl)thiolan-4-amine
- N-(1-methoxybutan-2-yl)thiolan-5-amine
Uniqueness
N-(1-methoxybutan-2-yl)thiolan-3-amine is unique due to its specific substitution pattern on the thiolane ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for research and development in various fields .
Properties
Molecular Formula |
C9H19NOS |
---|---|
Molecular Weight |
189.32 g/mol |
IUPAC Name |
N-(1-methoxybutan-2-yl)thiolan-3-amine |
InChI |
InChI=1S/C9H19NOS/c1-3-8(6-11-2)10-9-4-5-12-7-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
FOEFEFQLHWYBOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NC1CCSC1 |
Origin of Product |
United States |
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